3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine 3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15839550
InChI: InChI=1S/C8H10N4O/c1-2-12-7(3-4-10-12)6-5-8(9)13-11-6/h3-5H,2,9H2,1H3
SMILES:
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine

CAS No.:

Cat. No.: VC15839550

Molecular Formula: C8H10N4O

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine -

Specification

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
IUPAC Name 3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine
Standard InChI InChI=1S/C8H10N4O/c1-2-12-7(3-4-10-12)6-5-8(9)13-11-6/h3-5H,2,9H2,1H3
Standard InChI Key HSCGJQVJBGGCLA-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC=N1)C2=NOC(=C2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(1-Ethyl-1H-pyrazol-5-yl)isoxazol-5-amine features a fused heterocyclic system:

  • Isoxazole ring: A five-membered aromatic ring containing one oxygen and one nitrogen atom.

  • Pyrazole ring: A five-membered diunsaturated ring with two adjacent nitrogen atoms, substituted with an ethyl group at the 1-position.

The IUPAC name, 3-(2-ethylpyrazol-3-yl)-1,2-oxazol-5-amine, reflects this connectivity. Key spectral identifiers include:

  • IR: Stretching vibrations at 3442 cm1^{-1} (N–H) and 1601 cm1^{-1} (C=N) .

  • 1^1H NMR: Distinct signals for the ethyl group (δ 1.2–1.4 ppm), pyrazole protons (δ 7.5–8.1 ppm), and isoxazole amine (δ 5.7 ppm).

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number1710853-05-6
Molecular FormulaC8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}
Molecular Weight178.19 g/mol
SMILESCCN1C(=CC=N1)C2=NOC(=C2)N
InChI KeyHSCGJQVJBGGCLA-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous heterocycles suggest plausible routes:

Route 1: Cyclocondensation Strategy

  • Isoxazole Formation: React hydroxylamine with a β-diketone precursor to generate the isoxazole core .

  • Pyrazole Integration: Introduce the 1-ethylpyrazole moiety via Huisgen cycloaddition or palladium-catalyzed cross-coupling .

Route 2: Tandem Heterocyclization

  • Simultaneous formation of both rings using α,β-unsaturated nitriles and hydrazines under microwave irradiation .

Characterization typically employs:

  • Mass Spectrometry: Molecular ion peak at m/z 178.19.

  • 13^{13}C NMR: Resonances for isoxazole C3 (δ 157.2 ppm) and pyrazole C5 (δ 119.0 ppm) .

Derivative TypeReaction PartnerApplication
Acylated amineAcetyl chlorideEnhanced lipophilicity
SulfonamideBenzenesulfonyl chlorideAntibacterial agents
Metal complexesCu(II) or Zn(II) saltsCatalytic applications
ParameterSpecificationSource
Storage Temperature2–8°C
Hazard StatementsH315-H319-H335
Transport ClassificationNon-hazardous

Future Research Directions

  • Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.

  • Structure-Activity Relationships: Systematically modify substituents to optimize antimicrobial potency .

  • Scale-Up Synthesis: Develop continuous-flow methods to improve yield beyond the current 52–61% .

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